molecular formula C17H16N4O B2417308 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448136-60-4

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2417308
CAS No.: 1448136-60-4
M. Wt: 292.342
InChI Key: KUUSNXMUXKSLAR-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with pyridyl and benzamide groups, a privileged scaffold in modern drug discovery. Compounds with this specific architecture are of significant interest in medicinal chemistry for developing novel therapeutics, particularly in oncology and inflammation. The pyrazole nucleus is a established pharmacophore known for its diverse biological profile. Research on analogous structures highlights the potential of such molecules to function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and inflammatory processes . For instance, pyrazole-based biomolecules are investigated as selective COX-2 inhibitors and as agents against various cancer cell lines, including MCF7, SF-268, and A549, by inducing apoptosis and cell cycle arrest . The integration of the pyridyl ring further enhances the molecule's potential to engage in hydrogen bonding and metal coordination, often improving binding affinity to enzymatic targets. This compound is intended for research use only, strictly for in vitro analysis and early-stage drug discovery investigations to explore its mechanism of action and binding affinity against specific protein targets. It is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-10,12H,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUSNXMUXKSLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester or diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the amine group with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or chemical properties.

Scientific Research Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide groups but lack the pyrazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring instead of the pyrazole ring.

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to the combination of the pyrazole and pyridine rings, which provides a distinct set of chemical and biological properties not found in other similar compounds .

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure that combines pyridine and pyrazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16H18N4O
  • Molecular Weight : 298.34 g/mol

The compound features a benzamide backbone with a side chain consisting of a pyridine and a pyrazole ring, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine and pyrazole rings allows for:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926
Compound CHep-23.25

These studies indicate that compounds with pyrazole moieties can exhibit significant cytotoxic effects on cancer cells, suggesting that this compound may similarly possess anticancer properties.

Anti-inflammatory Properties

Compounds containing pyrazole structures are also recognized for their anti-inflammatory effects. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

Case Studies

  • Study on Pyrazole Derivatives : A study investigated several pyrazole derivatives for their anticancer properties against the NCI-H460 cell line. One derivative exhibited an IC50 value of 0.067 µM, indicating potent activity against tumor growth .
  • Inhibition of Aurora Kinase : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives, where compounds showed IC50 values ranging from 0.067 µM to 25 nM against various cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation or coupling reactions. For example, coupling 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine with benzoyl chloride derivatives under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands like XPhos, followed by purification via column chromatography . Alternative routes include stepwise assembly of the pyrazole ring using hydrazine derivatives and subsequent alkylation . Reaction progress should be monitored using TLC and NMR spectroscopy.

Q. How should spectroscopic techniques (NMR, IR, UV-Vis) be employed for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify aromatic protons (δ 7.0–9.0 ppm for pyridine/pyrazole), ethyl linker protons (δ 3.5–4.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridyl/pyrazole C=N stretches (~1500–1600 cm⁻¹) .
  • UV-Vis : Assess π→π* transitions in aromatic systems (λmax ~250–300 nm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Glucose Uptake Assays : Use rat hepatocytes incubated with 10 mM glucose to measure compound-induced glucokinase activity, as demonstrated for structurally related benzamide derivatives .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., orexin receptors) can evaluate affinity, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazol-ethyl benzamide derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify the benzamide ring (e.g., electron-withdrawing groups at para positions) or pyridyl/pyrazole moieties to assess effects on target binding. For example, methanesulfonyl or fluoro substituents enhance metabolic stability .
  • Biological Testing : Compare derivatives in receptor-specific assays (e.g., dual orexin receptor antagonism ) or enzyme inhibition (e.g., ALK5 ). Use molecular docking to predict binding modes.

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to address residual density or disorder .
  • Validation Tools : Employ PLATON or Coot to check for twinning, hydrogen bonding, and steric clashes. Cross-validate with spectroscopic data (e.g., NMR NOE correlations) .

Q. What advanced analytical techniques identify impurities or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase HPLC coupled with high-resolution mass spectrometry to detect impurities (e.g., dihydro derivatives or dealkylated byproducts) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C) and correlate with DTA endotherms .

Q. How to troubleshoot low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (e.g., BINAP vs. XPhos) to improve efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Add molecular sieves to scavenge water .

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